N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS No.: 922137-29-9
Cat. No.: VC4175413
Molecular Formula: C21H27N3OS
Molecular Weight: 369.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922137-29-9 |
|---|---|
| Molecular Formula | C21H27N3OS |
| Molecular Weight | 369.53 |
| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C21H27N3OS/c1-23-11-8-17-13-16(6-7-19(17)23)20(24-9-2-3-10-24)15-22-21(25)14-18-5-4-12-26-18/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,22,25) |
| Standard InChI Key | FLKTWSHWJFXTGN-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCCC4 |
Introduction
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which integrates various functional groups conducive to biological activity. This compound is of significant interest in chemical and pharmaceutical research due to its potential therapeutic applications. The structure consists of an indole derivative, a pyrrolidine moiety, and a thiophene ring, making it a subject of interest for its diverse pharmacological properties.
Synthesis
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. These may include:
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Starting Materials: Derivatives of indoline, pyrrolidine, and thiophene are commonly used.
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Reaction Conditions: Careful control of temperature, pH, and reaction time is crucial to ensure high yields and purity of the final product.
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Analytical Techniques: Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Potential Applications
This compound is primarily of interest for its potential therapeutic applications due to its complex structure and diverse functional groups. While specific biological mechanisms remain to be fully elucidated, compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Reactions and Transformations
The compound can undergo various chemical reactions due to its reactive functional groups:
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Nucleophilic Substitution: Possible on the thiophene ring or the amide group.
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Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed.
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Cyclization Reactions: Potential to form new derivatives by retaining the thiophene framework while introducing additional functional groups.
Biological Activity and Future Research
While detailed biological activity data for this specific compound is limited, its structural components suggest potential efficacy in modulating various biological pathways. Further research is required to elucidate its specific interactions with biological targets and to explore its therapeutic potential fully.
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